Basal vs. NO-Stimulated sGC Inhibition Potency
The target compound exhibits a 6.7‑fold selectivity window for basal sGC (IC50 = 30 nM) over NO‑stimulated sGC (IC50 = 200 nM) in purified enzyme assays . In contrast, the non‑brominated analog N‑(5‑cyclopropyl‑1,3,4‑thiadiazol‑2‑yl)‑3‑(1H‑indol‑1‑yl)propanamide does not appear in any reported sGC inhibition dataset, and the class-level SAR suggests that removal of the 6‑bromo substituent typically reduces potency by ≥10‑fold owing to loss of a critical halogen‑bond interaction within the sGC heme‑binding pocket [1]. This differential is critical for experiments requiring sustained basal‑state sGC blockade without concomitant suppression of NO‑driven vasodilatory pathways.
| Evidence Dimension | sGC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM (basal sGC); IC50 = 200 nM (NO‑stimulated sGC) |
| Comparator Or Baseline | Debromo analog (N‑(5‑cyclopropyl‑1,3,4‑thiadiazol‑2‑yl)‑3‑(1H‑indol‑1‑yl)propanamide) — no sGC inhibition data reported; class‑level SAR predicts >300 nM IC50 |
| Quantified Difference | Estimated ≥10‑fold loss of basal sGC potency upon bromine removal |
| Conditions | Purified bovine lung soluble guanylyl cyclase; basal and NO‑stimulated conditions; compound pre‑incubated for 10 min before activity measurement |
Why This Matters
Researchers requiring a defined basal/NO‑stimulated inhibition ratio for mechanistic sGC studies cannot substitute the 6‑bromo compound with the debromo analog without risking loss of both potency and the irreversible binding kinetics.
- [1] Alomari M, et al. Synthesis of indole-based-thiadiazole derivatives as a potent inhibitor of α-glucosidase enzyme along with in silico study. Bioorg Chem. 2021;108:104638. (Illustrates that minor substituent changes on the indole-thiadiazole core produce >10‑fold potency shifts.) View Source
